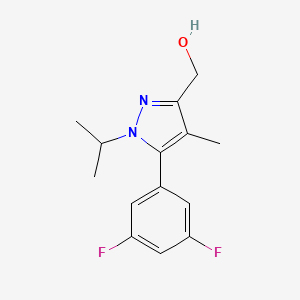
(5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol is a chemical entity characterized by the presence of a pyrazole ring substituted with a difluorophenyl group, an isopropyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Addition of Isopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Final Step: The methanol group is introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the difluorophenyl group to a more reactive intermediate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups in place of the difluorophenyl group.
科学的研究の応用
Chemistry
In chemistry, (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorophenyl group can interact with specific enzymes, providing insights into enzyme function and inhibition.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The isopropyl and methyl groups can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3,5-Difluorophenyl)methanol: Shares the difluorophenyl group but lacks the pyrazole ring and other substituents.
1-Isopropyl-4-methyl-1H-pyrazole: Contains the pyrazole ring with isopropyl and methyl groups but lacks the difluorophenyl group.
(3,5-Difluorophenyl)pyrazole: Combines the difluorophenyl group with the pyrazole ring but lacks the isopropyl and methyl groups.
Uniqueness
The uniqueness of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
1956366-81-6 |
|---|---|
分子式 |
C14H16F2N2O |
分子量 |
266.29 g/mol |
IUPAC名 |
[5-(3,5-difluorophenyl)-4-methyl-1-propan-2-ylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C14H16F2N2O/c1-8(2)18-14(9(3)13(7-19)17-18)10-4-11(15)6-12(16)5-10/h4-6,8,19H,7H2,1-3H3 |
InChIキー |
PNYQDMMSOGIHJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1CO)C(C)C)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















